cyclo(D-Phe-L-Pro)

Vue d'ensemble

Description

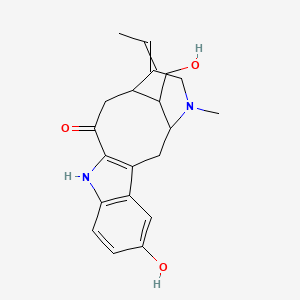

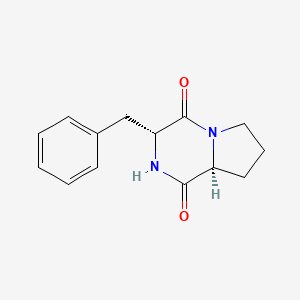

Cyclo(D-Phe-L-Pro), also known as CP, is a cyclic dipeptide composed of two amino acids, D-Phenylalanine (D-Phe) and L-Proline (L-Pro), connected by an amide bond . It is a secondary metabolite produced by certain bacteria, including the human pathogen Vibrio vulnificus and some Lactobacillus species . It exhibits potent antifungal activities and displays cytotoxic activity against HCT-116 cells .

Synthesis Analysis

The common method of synthesis for cyclo(D-Phe-L-Pro) involves solution-phase synthesis, which includes the condensation of D-Phe and L-Pro in the presence of coupling reagents such as N,N’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) .Molecular Structure Analysis

The molecular formula of cyclo(D-Phe-L-Pro) is C14H16N2O2, and it has a molecular weight of 244 . It is a diketopiperazine formed by the fusion of phenylalanine and proline .Chemical Reactions Analysis

Cyclo(D-Phe-L-Pro) has been found to inhibit IFN-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation . It also exhibits free-radical scavenging activity .Physical And Chemical Properties Analysis

Cyclo(D-Phe-L-Pro) is a solid substance with an off-white color . It has a molecular weight of 244.29 g/mol . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Neuroprotection

Cyclo(D-Phe-L-Pro) has been identified as a potent peroxisome proliferator-activated receptor (PPAR)-γ activator . This activation plays a crucial role in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound has demonstrated the ability to reduce apoptosis induced by oxidative stress in neuronal cells . This suggests its potential application in developing treatments for neurodegenerative conditions.

Antifungal Activity

The cyclic dipeptide cyclo(D-Phe-L-Pro) also exhibits antifungal properties . It can be used to explore new antifungal agents, especially considering the rising resistance to existing antifungal drugs .

Anti-Inflammatory Properties

Cyclo(D-Phe-L-Pro) has shown promise in ameliorating inflammatory skin changes . This is particularly relevant in the development of topical treatments for inflammatory skin disorders .

Cancer Research

In cancer research, cyclo(D-Phe-L-Pro) and related cyclic peptides have been studied for their anticancer properties . They have been found to exert cytotoxic effects on cancer cells, which could lead to new therapeutic approaches for treating various forms of cancer .

Free Radical Scavenging

The compound has demonstrated free-radical scavenging activity , which is significant in the context of oxidative stress-related diseases. This activity could be harnessed in developing antioxidant therapies .

Immunomodulation

Cyclo(D-Phe-L-Pro) has been found to inhibit IFN-β production by interfering with retinoic-acid-inducible gene-I (RIG-I) activation. This points to its potential use in modulating immune responses, which could be beneficial in treating autoimmune diseases and other conditions where the immune system plays a critical role .

Metabolic Disorders

Given its role as a PPAR-γ activator, cyclo(D-Phe-L-Pro) may have applications in treating metabolic disorders. PPAR-γ is involved in the regulation of glucose and lipid metabolism, and its activation could be beneficial in conditions like diabetes and obesity .

Skin Permeability Enhancement

Cyclo(D-Phe-L-Pro) has been associated with increased cell membrane permeability. This property can be utilized to enhance the delivery of therapeutic agents through the skin, improving the efficacy of transdermal drug delivery systems .

Mécanisme D'action

Target of Action

Cyclo(D-Phe-L-Pro) is a cyclic dipeptide that primarily targets the retinoic-acid-inducible gene-I (RIG-I) . RIG-I is a crucial component of the immune response, playing a significant role in the detection of viral RNA in cells and initiating antiviral immunity .

Mode of Action

Cyclo(D-Phe-L-Pro) interacts with its target, RIG-I, by inhibiting its activation . This interaction influences the spatial arrangement of amino acid residues, thereby affecting the structure and function of the peptide or protein . The compound’s functional role lies in its ability to modulate the conformational flexibility of peptides, contributing to the study of structure .

Biochemical Pathways

The primary biochemical pathway affected by Cyclo(D-Phe-L-Pro) is the interferon-beta (IFN-β) production pathway . By interfering with RIG-I activation, Cyclo(D-Phe-L-Pro) inhibits the production of IFN-β . IFN-β is a type of interferon that is vital for innate immunity against viral infections.

Pharmacokinetics

Cyclic peptides like cyclo(d-phe-l-pro) are known to have better biological activity compared to their linear counterparts . This suggests that the cyclic structure of Cyclo(D-Phe-L-Pro) may enhance its bioavailability and stability in the body.

Result of Action

The inhibition of IFN-β production by Cyclo(D-Phe-L-Pro) can have significant effects at the molecular and cellular levels. For instance, it can modulate immune responses and potentially alter the course of viral infections . Additionally, Cyclo(D-Phe-L-Pro) exhibits free-radical scavenging activity, which can protect cells from oxidative damage .

Action Environment

The action of Cyclo(D-Phe-L-Pro) can be influenced by various environmental factors. For example, a study found that the production of a similar compound, cyclo(Pro-Phe), by Bacillus amyloliquefaciens Q-426 was influenced by factors such as temperature, pH, and the presence of different carbon sources . These factors could potentially also influence the action, efficacy, and stability of Cyclo(D-Phe-L-Pro).

Orientations Futures

Cyclo(D-Phe-L-Pro) has shown potential in various fields of research. For instance, it has demonstrated neuroprotective activity against oxidative stress-induced neurodegeneration in SH-SY5Y cells . Furthermore, short peptides like cyclo(D-Phe-L-Pro) have great potential as safe and effective anticancer drug leads . These findings suggest promising future directions for the application of cyclo(D-Phe-L-Pro) in medical and pharmaceutical research.

Propriétés

IUPAC Name |

(3R,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBUWPVZSXDWSB-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347318 | |

| Record name | Phenylalanyl-prolyl diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclo(D-Phe-L-Pro) | |

CAS RN |

26488-24-4 | |

| Record name | Phenylalanyl-prolyl diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of cyclo(D-Phe-L-Pro) and how does it work?

A1: Cyclo(D-Phe-L-Pro) has been shown to influence blood flow. Research indicates that it increases cutaneous blood flow and skin temperature in both animal models and humans. [] This effect is likely due to its ability to induce vasodilation, a widening of blood vessels. Studies suggest that cyclo(D-Phe-L-Pro) achieves this by promoting the release of nitric oxide from the vascular endothelium. [] Nitric oxide is a well-known vasodilator, and its increased presence leads to relaxation of blood vessels and improved blood flow.

Q2: How does roasted barley extract (RBE) relate to cyclo(D-Phe-L-Pro)?

A2: Roasted barley extract (RBE), a traditional Japanese beverage also known as mugi-cha, contains cyclo(D-Phe-L-Pro) as an active component. [, , ] Studies have demonstrated that RBE consumption can prevent decreases in skin temperature in both men and women, particularly under cold conditions. [, ] This effect has been attributed to the presence of cyclo(D-Phe-L-Pro) within the extract.

Q3: Can the stereochemistry of cyclo(D-Phe-L-Pro) affect its activity?

A3: Yes, stereochemistry plays a crucial role in the biological activity of cyclo(D-Phe-L-Pro). While this specific compound has demonstrated vasodilatory effects, other stereoisomers of the cyclo(Phe-Pro) structure may exhibit different biological activities. Research has shown that cyclo(D-Phe-L-Pro) has distinct effects on E. coli growth and biofilm formation. [] This emphasizes the importance of accurately identifying and characterizing the specific stereoisomer when investigating its biological activity. Electronic circular dichroism (ECD) has proven to be a valuable technique for differentiating between various stereoisomers of diketopiperazines, including cyclo(Phe-Pro). []

Q4: Are there any studies investigating the long-term effects of cyclo(D-Phe-L-Pro)?

A4: Current research primarily focuses on the immediate effects of cyclo(D-Phe-L-Pro) on blood flow and skin temperature. Further investigations are necessary to comprehensively assess its long-term effects.

Q5: What analytical methods are used to identify and quantify cyclo(D-Phe-L-Pro)?

A5: Researchers utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify cyclo(D-Phe-L-Pro) within complex mixtures like roasted barley extract. [] This method separates different compounds based on their chemical properties and then identifies them based on their mass-to-charge ratio.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.